molecular formula C5H8F2O2 B3377038 4,4-Difluoropentanoic acid CAS No. 125110-82-9

4,4-Difluoropentanoic acid

Cat. No.: B3377038
CAS No.: 125110-82-9
M. Wt: 138.11 g/mol
InChI Key: IMDBVJNJIGOFTM-UHFFFAOYSA-N
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Description

4,4-Difluoropentanoic acid is an organic compound with the molecular formula C5H8F2O2 It is a derivative of pentanoic acid, where two hydrogen atoms on the fourth carbon are replaced by fluorine atoms

Scientific Research Applications

4,4-Difluoropentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety information for 4,4-Difluoropentanoic acid indicates that it is potentially dangerous . The compound has been assigned the GHS07 and GHS05 pictograms, indicating that it can cause harm if swallowed, skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if you feel unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method is the direct fluorination of 4-chloropentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced fluorinating agents can enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropentanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoropentanedioic acid, while reduction can produce 4,4-difluoropentanol.

Mechanism of Action

The mechanism by which 4,4-Difluoropentanoic acid exerts its effects depends on its interaction with molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can alter metabolic pathways and biological activities, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorobutanoic acid: Similar structure but with one less carbon atom.

    4,4-Difluorohexanoic acid: Similar structure but with one additional carbon atom.

    4,4-Difluoropentanedioic acid: A dicarboxylic acid derivative.

Uniqueness

4,4-Difluoropentanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms on the same carbon enhances its stability and reactivity compared to non-fluorinated analogs.

Properties

IUPAC Name

4,4-difluoropentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c1-5(6,7)3-2-4(8)9/h2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDBVJNJIGOFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125110-82-9
Record name 4,4-difluoropentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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